tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate
Description
Properties
CAS No. |
1784089-07-1 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8,12H2,1-4H3 |
InChI Key |
GAWUMZPUYJGKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Pyrrolidine
This approach involves stepwise modification of the pyrrolidine ring:
-
Boc Protection : Introduction of the tert-butyl carbamate group at the 1-position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Methoxy Group Installation : Alkylation at the 3-position with methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH).
-
Aminomethyl Introduction : Reductive amination or nucleophilic substitution to add the aminomethyl group.
Ring-Closing Metathesis (RCM)
An alternative method constructs the pyrrolidine ring from acyclic precursors. For example, a diene precursor undergoes RCM using Grubbs catalysts, followed by functionalization.
Detailed Synthetic Routes
Route 1: Reductive Amination Pathway
Step 1: Synthesis of tert-butyl 3-methoxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Reagents : Pyrrolidine, Boc₂O, methyl iodide, formaldehyde.
-
Conditions :
Step 2: Conversion to Aminomethyl Group
-
Reagents : NH₄OH, H₂, Raney Ni.
-
Conditions :
Route 2: Nucleophilic Substitution
Step 1: tert-butyl 3-methoxy-3-(tosyloxymethyl)pyrrolidine-1-carboxylate
-
Reagents : Tosyl chloride, pyridine.
-
Conditions : Tosylation of hydroxymethyl intermediate (0°C, 2 h).
Step 2: Displacement with Ammonia
Optimization and Process Considerations
Solvent and Temperature Effects
Protecting Group Compatibility
-
Boc Stability : Labile under acidic (HCl, TFA) but stable in basic conditions.
-
Methoxy Group : Resists oxidation but susceptible to demethylation with BBr₃.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.32 (s, 3H, OCH₃), 3.45–3.60 (m, 2H, CH₂NH₂).
-
HRMS (ESI+) : m/z calc. for C₁₂H₂₄N₂O₃ [M+H]⁺: 245.1861; found: 245.1864.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization:
Mechanistic Insight :
Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The resulting secondary amine forms a stable hydrochloride salt under these conditions .
Functionalization of the Aminomethyl Group
The -CH₂NH₂ moiety participates in nucleophilic reactions. Experimental protocols demonstrate its utility in forming secondary amines:
Key Observations :
-
Alkylation : Sodium hydride deprotonates the amine, enabling nucleophilic attack on methyl iodide.
-
Acylation : Boc anhydride reacts with the free amine under basic conditions, forming a stable carbamate .
Methoxy Group Stability
The 3-methoxy substituent remains inert under most reaction conditions, as demonstrated by its retention during Boc deprotection and alkylation steps. This stability enables selective modifications at other sites .
Comparative Reactivity with Structural Analogues
The aminomethyl group’s position at C3 distinguishes this compound from analogues:
| Compound | Key Reactivity Difference | Biological Relevance |
|---|---|---|
| tert-Butyl 4-(aminomethyl)pyrrolidine-1-carboxylate | Reduced HDAC inhibition due to positional isomerism | Lower enzymatic affinity |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | Lacks aminomethyl group for nucleophilic reactions | Limited functionalization |
Scientific Research Applications
Applications in Organic Synthesis
-
Protecting Group for Amines :
- Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is primarily utilized as a protecting group for amines during organic synthesis. This application is crucial in multi-step synthetic pathways where selective functionalization is required without interfering with other reactive groups.
- The compound can be deprotected under mild conditions, allowing for the regeneration of free amines necessary for subsequent reactions.
-
Peptide Synthesis :
- The compound plays a significant role in peptide synthesis, where it aids in the selective protection of amino acids. This is particularly useful in constructing complex peptide chains while maintaining the integrity of sensitive functional groups.
-
Synthesis of Peptidomimetics :
- Its structural features enable it to serve as a building block in the design and synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability.
Biological Activities
This compound exhibits notable biological activities that expand its utility beyond synthetic applications:
-
Inhibition of Histone Deacetylases (HDACs) :
- The compound has been shown to inhibit HDACs, which are enzymes involved in modifying histones and regulating gene expression. This inhibition suggests potential applications in cancer therapy by altering gene expression patterns associated with tumor growth.
-
Interactions with Proteins and Enzymes :
- Research indicates that this compound interacts with various biological targets, including proteases and kinases. Such interactions may lead to the development of new therapeutic agents aimed at treating diseases linked to these proteins.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study demonstrated its role in synthesizing a series of peptide analogs that exhibited enhanced biological activity compared to their natural counterparts. The ability to modify the compound's structure allowed researchers to optimize these analogs for better efficacy against specific targets.
- Another research effort focused on its HDAC inhibitory activity, revealing that derivatives of this compound could serve as lead compounds for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine and Azetidine Families
The compound belongs to a broader class of Boc-protected heterocycles. Key structural analogs include:
Table 1: Key Structural Analogs and Their Properties
Functional Group and Ring Size Impact
- Ring Size: Pyrrolidine (5-membered): Offers conformational flexibility and moderate ring strain. Azetidine (4-membered): Higher ring strain increases reactivity but may reduce metabolic stability. For example, tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0) is more reactive in nucleophilic substitutions due to fluorine’s electronegativity .
- Substituent Effects: Aminomethyl vs. Fluoro: The aminomethyl group in the target compound provides a primary amine for further functionalization (e.g., amide coupling), whereas fluoro-substituted analogs (e.g., CAS 1083181-23-0) are more lipophilic and resistant to oxidation . Methoxy vs.
Biological Activity
Tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H19N2O3
- Molecular Weight : 201.27 g/mol
- CAS Number : 121242-20-4
The biological activity of this compound may involve interactions with specific biological targets, including enzymes and receptors. The presence of the methoxy and aminomethyl groups suggests potential for modulation of neurotransmitter systems and enzymatic pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that merits further exploration.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Neuropharmacological Effects
Preliminary studies suggest that this compound may influence central nervous system (CNS) activity. Its structural features indicate potential interactions with neurotransmitter systems, particularly those involving GABAergic or glutamatergic pathways. Further research is necessary to elucidate these effects.
Study on Antimicrobial Activity
A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Anti-inflammatory Model
In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its role as an anti-inflammatory compound.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H19N2O3 |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 121242-20-4 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Activity | Significant reduction in edema in murine models |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the pyrrolidine ring through cyclization reactions, often using tert-butyl esters as protecting groups.
- Step 2 : Introduction of the aminomethyl and methoxy groups via nucleophilic substitution or reductive amination.
- Reaction Optimization :
- Temperature : Controlled exothermic reactions (e.g., 0–20°C for sulfonylation steps) prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent polarity tailored to compound solubility) ensures high purity .
- Scale-Up : Batch processes with rigorous monitoring of mixing efficiency and temperature gradients improve consistency .
Q. What purification techniques are recommended for this compound, and how do solvent choices impact crystallization efficiency?
- Methodological Answer :
- Column Chromatography : Preferred for lab-scale purification; solvent polarity gradients (e.g., hexane → ethyl acetate) separate by polarity differences .
- Recrystallization : Solvent selection (e.g., ethanol or dichloromethane/hexane mixtures) depends on solubility profiles. Polar solvents enhance crystal lattice formation but require slow cooling (1–2°C/min) to avoid amorphous precipitates .
- Yield Impact : Ethanol recrystallization yields ~70% purity, while dichloromethane/hexane systems achieve >90% due to controlled nucleation .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict optimal reaction pathways for derivatives of this compound?
- Methodological Answer :
- Reaction Design : Tools like ICReDD integrate quantum chemical calculations (DFT, transition state analysis) to model reaction energetics. For example, predicting the feasibility of oxidation pathways (e.g., amine → amine oxide) using hydrogen peroxide .
- Data-Driven Optimization : Machine learning algorithms analyze historical reaction data (e.g., Reaxys databases) to suggest reagent combinations (e.g., LiAlH4 for reductions) and solvent systems .
- Validation : Simulated pathways are cross-verified with small-scale experiments (mg-scale) before scaling .
Q. What strategies address contradictions in reaction yields when scaling up from laboratory to industrial batch processes?
- Methodological Answer :
- Process Control :
- Heat Transfer : Jacketed reactors with precise temperature control (±1°C) mitigate exothermic side reactions during aminomethyl group introduction .
- Mixing Efficiency : Computational fluid dynamics (CFD) models optimize impeller design to ensure homogeneity in viscous reaction mixtures .
- Case Study : Lab-scale yields of 85% dropped to 60% at pilot scale due to inadequate mixing; revised impeller geometry restored yields to 78% .
Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of derivatives, and what analytical methods validate chiral purity?
- Methodological Answer :
- Stereochemical Impact : The (R)-configuration at C3 (e.g., in tosyloxy derivatives) enhances binding affinity to enzyme active sites compared to (S)-isomers, as shown in kinase inhibition assays .
- Analytical Validation :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .
- X-ray Crystallography : Confirms absolute configuration for critical intermediates .
- Case Study : A 5% impurity of (S)-isomer reduced biological activity by 40%, underscoring the need for stringent chiral purity controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
